molecular formula C17H25N3O3S B11249875 N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11249875
M. Wt: 351.5 g/mol
InChI Key: FDEKPZZVWQWSHU-UHFFFAOYSA-N
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Description

N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazines, characterized by a fused benzene and thiadiazine ring, contributes to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Core: The core structure is synthesized through a cyclization reaction involving a substituted aniline and a sulfonamide. This reaction is often catalyzed by acids or bases under reflux conditions.

    Introduction of Substituents: The butyl and methyl groups are introduced via alkylation reactions. These reactions typically use alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the benzothiadiazine derivative reacts with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety, converting them into amines or thiols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It exhibits significant biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: The compound’s antihypertensive and antidiabetic effects have been explored, with studies indicating its potential as a therapeutic agent for managing hypertension and diabetes.

    Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors, including potassium channels, AMPA receptors, and certain kinases.

    Pathways Involved: By modulating these targets, the compound can influence several biological pathways, such as ion transport, neurotransmission, and signal transduction, leading to its observed pharmacological effects.

Comparison with Similar Compounds

N,4-dibutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives to highlight its uniqueness:

    Similar Compounds: Other compounds in this class include 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide and its various substituted derivatives.

    Uniqueness: The presence of the butyl and methyl groups, along with the carboxamide moiety, distinguishes this compound from its analogs, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

N,4-dibutyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-4-6-10-18-17(21)14-8-9-15-16(12-14)24(22,23)19-13(3)20(15)11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21)

InChI Key

FDEKPZZVWQWSHU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CCCC

Origin of Product

United States

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